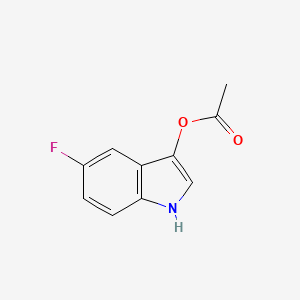

5-Fluoro-1H-indol-3-YL acetate

Descripción

BenchChem offers high-quality 5-Fluoro-1H-indol-3-YL acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1H-indol-3-YL acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-fluoro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABECKFCGWNFXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696947 | |

| Record name | 5-Fluoro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-75-0 | |

| Record name | 1H-Indol-3-ol, 5-fluoro-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroindole Derivatives

Abstract

Indole and its derivatives are foundational heterocyclic scaffolds in a vast number of natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1] The strategic introduction of a fluorine atom into the indole ring system, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Consequently, 5-fluoroindole serves as a pivotal intermediate in the synthesis of a multitude of therapeutic agents, demonstrating potential as anticancer, antimicrobial, and enzyme-inhibiting compounds.[1][2] This technical guide provides a comprehensive overview of the principal synthetic routes to 5-fluoroindole and its derivatives, detailed methodologies for their characterization, and a summary of their applications for researchers, scientists, and professionals in drug development.

The Strategic Importance of Fluorination in Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[2] The incorporation of a fluorine atom at the 5-position is a powerful strategy in drug design. This modification can significantly enhance a molecule's pharmacological profile by modulating key properties.[2][4][5] The fluorine atom's high electronegativity can alter the electronic distribution within the indole ring, influencing its reactivity and interactions with biological targets.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of the drug candidate.[4][5][6]

Core Methodologies for the Synthesis of 5-Fluoroindoles

The construction of the 5-fluoroindole core can be achieved through several classical and modern synthetic strategies. The selection of a particular method is often dictated by the availability of starting materials, the desired substitution patterns, and the scalability of the reaction.

Fischer Indole Synthesis

A foundational and widely utilized method for preparing indoles is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[1][8][9] The process commences with the condensation of 4-fluorophenylhydrazine with an aldehyde or a ketone to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the 5-fluoroindole.[1][10]

Reaction Mechanism:

-

Formation of Phenylhydrazone: Reaction of 4-fluorophenylhydrazine with a carbonyl compound.

-

Tautomerization: Isomerization to an enamine tautomer.

-

[4][4]-Sigmatropic Rearrangement: A sigmatropic rearrangement breaks the N-N bond.[8][9]

-

Cyclization and Elimination: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[8][9]

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 5-fluoroindole-2-carboxylate [10]

-

Step 1: Hydrazone Formation: React 4-fluorophenylhydrazine with ethyl pyruvate.

-

Step 2: Cyclization: The resulting hydrazone is cyclized under acid catalysis. The best results have been reported using ethanol with methanesulfonic acid, yielding 54% of the product without isolating the intermediate hydrazone.[10]

-

Step 3: Saponification (Optional): The ester can be hydrolyzed using a hydroxide salt (e.g., NaOH) in a mixture of water and THF or in aqueous ethanol to yield 5-fluoroindole-2-carboxylic acid. Yields of up to 80% have been achieved in 50% ethanol with sodium hydroxide.[10]

-

Step 4: Decarboxylation (Optional): The carboxylic acid can be decarboxylated to afford 5-fluoroindole. Microwave irradiation has been reported to shorten the reaction time from hours to minutes at 200°C.[10]

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles, particularly favored in industrial settings due to its operational simplicity and suitability for large-scale production.[2][10] This method typically starts with a substituted o-nitrotoluene. For 5-fluoroindole, the starting material is 5-fluoro-2-nitrotoluene.

Reaction Steps:

-

Enamine Formation: 5-fluoro-2-nitrotoluene is reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine (e.g., pyrrolidine) to form an enamine.[3][10]

-

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization to yield the 5-fluoroindole.[3][10] This can be achieved using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas or hydrazine hydrate.[3][10]

Caption: Leimgruber-Batcho Indole Synthesis Pathway.

Experimental Protocol: Synthesis of 5-Fluoroindole [3]

-

Step 1: Enamine Formation: To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents). Heat the mixture to 100-110 °C and stir for 3-4 hours.[3]

-

Step 2: Reductive Cyclization: Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene. Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%). Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents). Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.[3]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture and carefully filter the catalyst under an inert atmosphere. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (mobile phase: dichloromethane) to afford 5-fluoroindole as a white solid (yield: 81%).[3][11]

Modern Palladium-Catalyzed Methodologies

Modern synthetic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions that provide alternative and often more versatile routes to functionalized indoles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction can be adapted for the synthesis of indoles by coupling an appropriately substituted aryl halide with an amine or an ammonia equivalent.[12][14] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction.[15]

General Reaction Scheme: An aryl halide (or triflate) is reacted with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base to form the corresponding N-aryl amine.[12][15]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16][17] While not a direct method for indole synthesis, it is a powerful tool for the derivatization of the 5-fluoroindole core, allowing for the introduction of various substituents at different positions.

General Reaction Scheme: An aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base.[17][18]

Characterization of 5-Fluoroindole Derivatives

The unambiguous characterization of newly synthesized 5-fluoroindole derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. For 5-fluoroindole, characteristic signals for the indole ring protons are observed. For example, in CDCl₃, the protons of 5-fluoroindole appear around δ 6.53 (t), 6.96 (t), and 7.27 (m) ppm.[11]

-

¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[10][19] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. For 5-fluoroindole in CDCl₃, the ¹⁹F NMR signal appears at approximately δ -100.22 ppm.[11] The absence of other fluorine signals in the spectrum is a good indicator of purity.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 5-fluoroindoles, characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹) and C-F stretch (around 1100-1200 cm⁻¹) are expected.

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and assessing the purity of the product.

-

Column Chromatography: A preparative technique used to purify the synthesized compounds.[11]

-

High-Performance Liquid Chromatography (HPLC): An analytical technique for determining the purity of the final product with high accuracy.

Table 1: Spectroscopic Data for 5-Fluoroindole [11][20]

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 45-48 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H) |

| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -100.22 |

Applications in Drug Development

5-Fluoroindole derivatives have demonstrated a broad spectrum of therapeutic potential, making them highly valuable in medicinal chemistry.[2][4]

-

Anticancer Agents: The 5-fluoroindole moiety is a key component of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[2] Sunitinib inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[2]

Caption: Mechanism of Kinase Inhibition by 5-Fluoroindole Derivatives.

-

Antiviral Activity: Certain 5-fluoroindole derivatives have shown significant antiviral activities. For instance, some derivatives have been investigated for their potent inhibition of the hepatitis C virus (HCV) replicon.[21] Structure-activity relationship (SAR) studies have revealed that 5-fluoroindoles can exhibit better activity compared to their 4-fluoroindole counterparts.[21]

-

Serotonin Receptor Modulation: Derivatives of 5-fluoroindole have been explored as potent and selective serotonin reuptake inhibitors (SSRIs).[2] These compounds show a high affinity for the serotonin transporter, suggesting their potential for the treatment of depression and other mood disorders.[2]

Conclusion

5-Fluoroindole and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic placement of a fluorine atom at the 5-position of the indole ring consistently imparts favorable pharmacological properties. The synthetic accessibility of the 5-fluoroindole scaffold, through both classical and modern synthetic methodologies, coupled with the potential for diverse functionalization, ensures its continued importance in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and characterization of these valuable compounds, empowering researchers to further explore their potential in drug discovery and development.

References

- Benchchem.

- Benchchem. 5-Fluoroindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- Chem-Impex. 5-Fluoroindole.

- Benchchem. A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- Benchchem. 5-Fluoroindole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity.

- Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- DergiPark. SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S.

- ChemicalBook. 5-Fluoroindole synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-1H-indole-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.

- Ossila. 5-Fluoroindole | CAS Number 399-52-0.

- ResearchGate.

- Alfa Chemistry. Fischer Indole Synthesis.

- Wikipedia.

- Wikipedia. Fischer indole synthesis.

- NROChemistry. Heck Coupling.

- Chemistry LibreTexts.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- YouTube.

- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- Wikipedia. Heck reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. diva-portal.org [diva-portal.org]

- 11. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Heck Coupling | NROChemistry [nrochemistry.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. ossila.com [ossila.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical exploration of the spectroscopic characterization of 5-Fluoro-1H-indol-3-yl acetate, a molecule of interest in medicinal chemistry and drug development. By leveraging predictive analysis based on foundational spectroscopic principles and data from analogous structures, this document serves as a comprehensive resource for researchers. We will delve into the theoretical underpinnings, experimental protocols, and detailed interpretation of expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to 5-Fluoro-1H-indol-3-yl Acetate

5-Fluoro-1H-indol-3-yl acetate belongs to the versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The acetate group at the 3-position further diversifies its potential as a synthon or a bioactive molecule itself.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in any research and development endeavor.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | (5-fluoro-1H-indol-3-yl) acetate |

digraph "5_Fluoro_1H_indol_3_yl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="0,1.2!"]; O_acetate [label="O", pos="2.4,-0.9!"]; C_carbonyl [label="C", pos="3.6,-0.6!"]; O_carbonyl [label="O", pos="3.6,0.6!"]; C_methyl [label="CH₃", pos="4.8,-1.2!"]; F5 [label="F", pos="-3.6,-1.8!"]; H1[label="H", pos="-0.6,0!"]; H2[label="H", pos="1.8,1.2!"]; H4[label="H", pos="-1.2,-2.7!"]; H6[label="H", pos="-3.3,0.3!"]; H7 [label="H", pos="-1.2,1.5!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C3 -- O_acetate [len=1.5]; O_acetate -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=double, len=1.5]; C_carbonyl -- C_methyl [len=1.5]; C5 -- F5 [len=1.5]; N1 -- H1[len=1.0]; C2 -- H2[len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; C7 -- H7 [len=1.0];

// Double bonds in indole ring C2 -- C3 [style=invis, len=0]; C4 -- C5 [style=invis, len=0]; C6 -- C7 [style=invis, len=0]; C3a -- C7a [style=invis, len=0];

// Draw double bonds explicitly for clarity edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C3a -- C7a;

}

Figure 1: Molecular structure of 5-Fluoro-1H-indol-3-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-1H-indol-3-yl acetate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial structural information.

Experimental Protocol: NMR Analysis

Figure 2: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | N-H | The indole N-H proton is typically broad and downfield. |

| ~7.40 | dd | 1H | H-4 | Coupled to H-6 (meta) and influenced by the fluorine at C-5. |

| ~7.30 | dd | 1H | H-7 | Coupled to H-6. |

| ~7.20 | s | 1H | H-2 | A characteristic singlet for the C-2 proton of the indole ring. |

| ~7.00 | ddd | 1H | H-6 | Coupled to H-7, H-4, and the fluorine at C-5. |

| ~2.20 | s | 3H | -OCOCH₃ | A singlet for the methyl protons of the acetate group. |

Interpretation: The aromatic region will show a complex pattern due to the fluorine substitution. The H-4, H-6, and H-7 protons will exhibit splitting from each other and from the fluorine atom. The H-2 proton will appear as a distinct singlet. The acetate methyl group will be a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will identify all the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C=O | Carbonyl carbon of the acetate group. |

| ~158.0 (d) | C-5 | Carbon directly bonded to fluorine, will appear as a doublet with a large ¹JCF coupling constant. |

| ~133.0 | C-7a | Quaternary carbon of the indole ring. |

| ~125.0 | C-2 | C-2 carbon of the indole ring. |

| ~124.0 (d) | C-3a | Quaternary carbon, will show a smaller ²JCF coupling. |

| ~115.0 | C-3 | Carbon bearing the acetate group. |

| ~112.0 (d) | C-4 | Influenced by the fluorine at C-5, will show a ²JCF coupling. |

| ~110.0 (d) | C-6 | Influenced by the fluorine at C-5, will show a ³JCF coupling. |

| ~105.0 (d) | C-7 | Influenced by the fluorine at C-5, will show a ³JCF coupling. |

| ~21.0 | -OCOCH₃ | Methyl carbon of the acetate group. |

Interpretation: The most notable feature will be the large C-F coupling for C-5. The other carbons in the fluorinated benzene ring will also show smaller couplings to the fluorine atom. The carbonyl and methyl carbons of the acetate group will be readily identifiable.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -120 to -125 | m | The fluorine at C-5 will be coupled to H-4 and H-6, resulting in a multiplet. |

Interpretation: The chemical shift of the fluorine atom is characteristic of a fluorine attached to an aromatic ring. The multiplicity will confirm its position and the neighboring protons. The exact chemical shift can be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis (ATR)

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1760 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretches |

| ~1220 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation: The IR spectrum will be characterized by a strong carbonyl absorption from the acetate group around 1760 cm⁻¹. The N-H stretch of the indole ring will be visible around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will confirm the presence of the indole ring, and a strong band around 1100 cm⁻¹ will be indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Analysis (Electron Ionization)

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₂H₂O]⁺ |

| 134 | [M - C₂H₃O₂]⁺ |

| 106 | [C₇H₅F]⁺ |

Interpretation: The molecular ion peak at m/z 193 will confirm the molecular weight of the compound. A prominent fragmentation pathway for acetylated indoles is the loss of ketene (C₂H₂O) from the molecular ion, which would result in a peak at m/z 151.[1] Subsequent loss of the remaining oxygen would lead to a fragment at m/z 134. Further fragmentation of the indole ring is also expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing conjugated systems like the indole ring.

Experimental Protocol: UV-Vis Analysis

Sources

A Technical Guide to the NMR and Mass Spectrometry of 5-Fluoroindole Compounds

Introduction: The Significance of Fluorine in the Indole Scaffold

Indole and its derivatives are ubiquitous heterocyclic scaffolds, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities. The strategic introduction of a fluorine atom into the indole ring system, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties. This substitution can enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets. Consequently, 5-fluoroindole serves as a pivotal intermediate in the synthesis of diverse therapeutic agents, including those with anticancer, antimicrobial, and enzyme-inhibiting properties.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-fluoroindole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation and analytical characterization of this important class of molecules. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reliable data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. For 5-fluoroindole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its electronic and structural landscape.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-fluoroindole reveals the disposition of protons on the indole ring. The electron-withdrawing nature of the fluorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.

Key Features of the ¹H NMR Spectrum:

-

N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (approximately δ 8.10 ppm), with its exact chemical shift being highly sensitive to solvent and concentration.

-

Pyrrole Ring Protons (H2, H3): The H2 and H3 protons of the pyrrole ring are observed in the mid-field region. H3 typically resonates around δ 6.4-6.5 ppm and may appear as a triplet or doublet of doublets due to coupling with H1 and H2.

-

Benzene Ring Protons (H4, H6, H7): The fluorine substitution at C5 significantly affects the chemical shifts and coupling patterns of the aromatic protons. H4 often appears as a doublet of doublets around δ 7.15 ppm, showing coupling to both H6 and the fluorine atom. H6 resonates further upfield, around δ 6.95 ppm, as a triplet of doublets due to coupling with H4, H7, and the fluorine atom. H7 is typically found in a multiplet with H3 around δ 7.25-7.30 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of 5-fluoroindole. The most notable feature is the large carbon-fluorine coupling constant for the carbon directly attached to the fluorine atom.

Key Features of the ¹³C NMR Spectrum:

-

C5: The carbon atom bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 235.5 Hz and resonates around δ 159.2 ppm.[1]

-

Other Aromatic Carbons: The other carbon atoms in the benzene and pyrrole rings show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF), which are invaluable for unambiguous signal assignment. For instance, C4 and C6, adjacent to the fluorine-bearing carbon, will show significant coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[2]

Key Features of the ¹⁹F NMR Spectrum:

-

Chemical Shift: The chemical shift of the fluorine atom in 5-fluoroindole is sensitive to the solvent and the electronic nature of the indole ring. In a PBS buffer, the expected peak for 5-fluoroindole is near -126 ppm.[3] The large chemical shift range of ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular environment.[2]

Summary of NMR Data for 5-Fluoroindole

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and coupling constants for 5-fluoroindole.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| N-H | ~8.10 | br s | - |

| H4 | ~7.15 | dd | J = 8.8, 4.3 |

| H7 | ~7.25-7.30 | m | - |

| H3 | ~7.25-7.30 | m | - |

| H6 | ~6.95 | td | J = 9.1, 2.5 |

| H2 | ~6.51 | m | - |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

| Carbon | Chemical Shift (δ) ppm | ¹JCF (Hz) | nJCF (Hz) |

| C5 | 159.2 | 235.5 | - |

| C7a | 135.8 | - | - |

| C3a | 131.5 | - | - |

| C3 | 124.5 | - | - |

| C7 | 111.1 | - | 9.6 |

| C4 | 110.2 | - | 26.3 |

| C6 | 105.5 | - | 4.5 |

| C2 | 102.7 | - | - |

| Solvent: CDCl₃[1] |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Weighing: Accurately weigh 5-25 mg of the 5-fluoroindole compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4][5]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6] Use gentle vortexing or sonication to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Internal Standard (Optional): If not using the residual solvent peak as a reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

2. Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the NMR probe to the desired nucleus (¹H, ¹³C, or ¹⁹F) to ensure efficient signal transmission and detection.

-

Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, to achieve an adequate signal-to-noise ratio.

NMR Analysis Workflow

Caption: A streamlined workflow for the NMR analysis of 5-fluoroindole.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of 5-fluoroindole. The exact mass of 5-fluoroindole (C₈H₆FN) is 135.0484 g/mol .[1]

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of 5-fluoroindole is influenced by the stability of the indole nucleus and the presence of the fluorine atom.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺·): The initial event is the formation of the molecular ion at m/z 135.

-

Loss of HCN: A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, leading to a fragment ion at m/z 108.

-

Loss of a Fluorine Radical: Cleavage of the C-F bond can lead to the loss of a fluorine radical, resulting in a fragment at m/z 116.

-

Formation of the Indolyl Cation: Cleavage of bonds within the indole ring can lead to various smaller fragments, with the stability of the aromatic system dictating the major fragmentation routes.

Mass Spectrometry Fragmentation of 5-Fluoroindole

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 5-fluoroindole.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[7] This is particularly useful for confirming the molecular weight of the parent compound and for liquid chromatography-mass spectrometry (LC-MS) applications.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation for ESI-MS:

-

Dissolution: Dissolve the sample in a suitable volatile solvent such as methanol, acetonitrile, or water to a concentration of approximately 1 mg/mL.[8]

-

Dilution: Take a small aliquot (e.g., 10 µL) of this solution and dilute it with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile). The final concentration should be in the range of 1-10 µg/mL.[8][9]

-

Additives: If necessary, a small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode analysis.[7]

-

Filtration: Ensure the final solution is free of any particulate matter by filtering it if necessary.[8]

2. Data Acquisition:

-

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation prior to analysis.

-

Ionization Mode: Select the appropriate ionization mode (positive or negative) based on the analyte's properties. For 5-fluoroindole, positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Mass Range: Set the mass analyzer to scan an appropriate m/z range that includes the expected molecular ion.

-

Fragmentation (for MS/MS): If tandem mass spectrometry (MS/MS) is performed, select the precursor ion (e.g., m/z 135 for EI or [M+H]⁺ for ESI) and apply collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of 5-fluoroindole compounds. ¹H, ¹³C, and ¹⁹F NMR offer detailed insights into the molecular framework and the electronic environment of each atom, while high-resolution mass spectrometry confirms the elemental composition and fragmentation analysis reveals key structural motifs. The methodologies and data presented in this guide serve as a robust foundation for researchers in medicinal chemistry and drug development, enabling confident identification and characterization of these important fluorinated heterocycles. By understanding the principles behind the data and adhering to rigorous experimental protocols, scientists can ensure the integrity and accuracy of their analytical results.

References

-

University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

- BenchChem. (2025).

-

Matwani, K., Cornish, J., DeBenedictis, E., & Heller, G. T. (2022). ¹⁹F NMR spectrum of 20 µM 5-fluoroindole in PBS buffer, showing the expected peak for 5-fluoroindole near -126 ppm and an unexpected peak near -120 ppm. ResearchGate. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Rutgers University. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Pereiira, M. M., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

-

Pereiira, M. M., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 19F NMR Spectra of 5-Fluoroindole and 4-Fluoroindole Labeled Proteins: A Guide for Researchers.

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Rutgers University. (n.d.). Mass Spectrometry Laboratory. Department of Chemistry & Chemical Biology. Retrieved from [Link]

-

Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 5-Fluoroindole: A Technical Guide.

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Introduction: The Confluence of a Privileged Scaffold and a Powerful Halogen

An In-depth Technical Guide to the Biological Activity of 5-Fluoroindole-3-Acetic Acid Derivatives

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry and chemical biology. Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid (IAA) underscores its fundamental role in diverse biological processes[1][2]. The strategic modification of this core structure has yielded a multitude of therapeutic agents. When this versatile scaffold is combined with fluorine—the most electronegative element—its biological profile is often dramatically enhanced. Fluorination can improve metabolic stability, increase binding affinity, and alter electronic properties, making it a powerful tool in drug design[3].

This technical guide provides a comprehensive analysis of the biological activities of 5-fluoroindole-3-acetic acid (5-fluoro-IAA) and its derivatives. We will delve into the core mechanisms underpinning their potent anticancer effects, explore their function as modulators of plant growth, and examine emerging evidence for their potential in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this class of compounds.

Part I: Anticancer Activity via a Peroxidase-Activated Prodrug Strategy

A primary focus of research into 5-fluoro-IAA has been its application in targeted cancer therapy. The core concept is an elegant enzyme-prodrug system where the non-toxic 5-fluoro-IAA is converted into a potent cytotoxic agent specifically at the tumor site by the action of a peroxidase enzyme.

Mechanism of Action: Bioactivation to a Reactive Cytotoxin

The combination of 5-fluoroindole-3-acetic acid with horseradish peroxidase (HRP) results in potent cytotoxicity against a range of cancer cell lines[4][5]. This effect is not observed when either the compound or the enzyme is used alone, highlighting the necessity of enzymatic activation[5]. The mechanism proceeds through several key steps:

-

Oxidative Activation: HRP oxidizes 5-fluoro-IAA, leading to the formation of a radical cation[5][6].

-

Fragmentation: This unstable intermediate rapidly fragments, eliminating a molecule of carbon dioxide[5].

-

Formation of Cytotoxic Species: The fragmentation yields a highly reactive electrophilic species, analogous to 3-methylene-2-oxindole[5][6].

-

Cellular Damage: This reactive molecule readily conjugates with biological nucleophiles, such as thiols (e.g., in glutathione) and nucleobases in DNA, leading to widespread cellular damage and triggering cell death[5][6].

Intriguingly, while 5-fluoro-IAA is oxidized by HRP more slowly than its non-fluorinated parent, IAA, it produces a significantly more potent cytotoxic effect[5]. This underscores a complex relationship where the rate of activation does not solely determine the ultimate biological outcome; the reactivity and stability of the resulting cytotoxic species are also critical factors.

Caption: HRP-mediated activation of 5-fluoro-IAA to a cytotoxic agent.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The 5-fluoro-IAA/HRP system has demonstrated significant efficacy in preclinical models. Studies have reported high levels of cell death in various human and rodent tumor cell lines.

| Cell Line | Tumor Type | Reported Efficacy | Citation |

| MCF7 | Human Breast Cancer | ~90-99% cell kill | [4][5] |

| HT29 | Human Colon Cancer | ~90-99% cell kill | [4][5] |

| CaNT | Murine Carcinoma | ~90-99% cell kill | [5] |

| T24 | Human Bladder Cancer | More resistant | [5] |

| V79 | Hamster Fibroblasts | Highly cytotoxic | [5] |

In vivo studies in murine carcinoma models have shown that intraperitoneal administration of 5-fluoro-IAA can achieve significant tumor concentrations. Although plasma levels were 4-5 times higher than tumor levels, the integrated exposure in the tumor over two hours was nearly double the amount needed to achieve 90-99% cell kill in vitro, suggesting a therapeutically relevant concentration can be achieved at the target site[5][6]. This body of evidence strongly supports the further evaluation of 5-fluoro-IAA for targeted cancer therapy, potentially through antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT) approaches to deliver HRP specifically to tumors[5].

Experimental Protocol: MTT Assay for Cell Viability

To quantitatively assess the cytotoxicity of the 5-fluoro-IAA/HRP system, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and standard colorimetric method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF7, HT29) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment Preparation: Prepare fresh solutions of 5-fluoro-IAA and HRP in appropriate cell culture media.

-

Compound Addition: Remove the old media from the wells and add the treatment media containing various concentrations of 5-fluoro-IAA, with and without a fixed concentration of HRP. Include controls: media only (no cells), cells with media only (untreated), cells with HRP only, and cells with 5-fluoro-IAA only.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10-20 µL per 100 µL of media) and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of 5-fluoro-IAA that inhibits 50% of cell growth).

Caption: Standard experimental workflow for the MTT cell viability assay.

Part II: Phytohormonal Activity and Plant Growth Regulation

Indole-3-acetic acid is the most abundant natural auxin, a class of plant hormones that governs nearly every aspect of plant growth and development[7]. It is therefore not surprising that fluorinated derivatives of IAA exhibit significant phytohormonal activities, acting as either mimics (agonists) or inhibitors (antagonists) of natural auxin.

Mechanism of Action: Interacting with the Auxin Signaling Pathway

In plants, auxin signaling is mediated by a sophisticated pathway:

-

Perception: Auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex[4].

-

Repressor Degradation: This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[4].

-

Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and initiating downstream physiological responses (e.g., cell elongation, root formation)[4].

5-fluoroindole-3-acetic acid derivatives can modulate this pathway by competing with endogenous IAA for binding to the TIR1/AFB receptors. Depending on their structure, they can either effectively mimic IAA and trigger the degradation of Aux/IAA proteins, leading to an auxin response, or they can act as antagonists, blocking the pathway[4]. For example, the related compound 4-trifluoromethylindole-3-acetic acid has been shown to possess strong root formation-promoting activity, a classic auxin effect[4].

Caption: The canonical auxin signaling pathway modulated by IAA derivatives.

Experimental Protocol: Avena Coleoptile Curvature Test

This classic bioassay remains a definitive method for determining the auxin-like activity of a compound. It relies on the principle that asymmetric application of auxin to a decapitated oat (Avena) coleoptile causes differential growth, resulting in a measurable curvature.

Step-by-Step Methodology:

-

Plant Material: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Preparation: Under dim red light (to which the plants are insensitive), decapitate the coleoptiles by removing the top 2-3 mm to eliminate the endogenous source of auxin.

-

Agar Block Preparation: Prepare small agar blocks (e.g., 2x2x1 mm) containing the test compound (5-fluoro-IAA derivative) at various concentrations. Include positive (natural IAA) and negative (no compound) controls.

-

Asymmetric Application: Place a single prepared agar block asymmetrically on the cut surface of one of the decapitated coleoptiles[4].

-

Incubation: Incubate the coleoptiles in a dark, high-humidity environment for a defined period, typically 90 to 120 minutes[4].

-

Measurement: After incubation, photograph the coleoptiles or project their shadow onto paper. Measure the angle of curvature away from the side where the block was placed[4].

-

Analysis: The degree of bending is directly proportional to the auxin activity of the substance. A standard curve can be generated using known concentrations of IAA to quantify the activity of the test compounds[4].

Part III: Emerging Therapeutic and Research Applications

While the anticancer and phytohormonal activities of 5-fluoro-IAA derivatives are the most characterized, the broader family of fluorinated indoles possesses a wide range of biological activities. This suggests promising avenues for future investigation into 5-fluoro-IAA itself.

-

Kinase Inhibition: The indole and azaindole scaffolds are prevalent in the design of protein kinase inhibitors[8]. Related fluorinated indazole derivatives have been successfully developed as inhibitors of specific kinases, such as RIP2 kinase, for the treatment of inflammatory diseases[3]. The structural similarity suggests that 5-fluoro-IAA derivatives could be explored as scaffolds for developing novel kinase inhibitors, potentially targeting pathways like PI3K/Akt, which are crucial in cancer[9].

-

Antiviral and Anti-inflammatory Activity: A significant body of literature demonstrates that fluorinated indole derivatives possess potent antiviral activities, including against HIV and Hepatitis C virus[3]. Similarly, anti-inflammatory properties have been reported for various fluorinated indole and indazole compounds[3]. These precedents provide a strong rationale for screening 5-fluoro-IAA and its analogues in relevant viral and inflammatory disease models.

-

Neuroprotection: The parent compound, indole-3-acetic acid, has been investigated for potential neuroprotective effects[10]. Given that indole-based compounds are being explored for their ability to disaggregate amyloid plaques and provide antioxidant effects in neurodegenerative disease models, the unique properties conferred by fluorination may offer new opportunities in this challenging therapeutic area[11].

Chemical Properties and Synthesis

A foundational understanding of the physicochemical properties of 5-fluoroindole-3-acetic acid is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| CAS Number | 443-73-2 |

| Appearance | Solid |

| Storage Temperature | -20°C |

| SMILES String | OC(=O)Cc1c[nH]c2ccc(F)cc12 |

Synthesis of 5-fluoroindole derivatives can be achieved through various organic chemistry routes. A common strategy involves the reductive cyclization of a substituted nitrophenyl precursor. For example, the synthesis of 5-fluoroindole can be accomplished from 4-fluoronitrobenzene via a vicarious nucleophilic substitution followed by a reductive cyclization step[12]. The acetic acid side chain can then be introduced using established methods.

Conclusion and Future Directions

5-Fluoroindole-3-acetic acid and its derivatives are a fascinating class of molecules with a dual identity. They are potent, site-activatable anticancer prodrugs on one hand, and effective modulators of plant physiology on the other. The peroxidase-based activation mechanism offers a promising strategy for targeted cancer therapy, though the clinical translation will depend on the successful development of highly specific HRP delivery systems.

The future of this chemical family is bright, with significant untapped potential. Key areas for future research include:

-

Optimizing the Prodrug System: Synthesizing novel derivatives to fine-tune the rate of activation and the reactivity of the cytotoxic species.

-

Broadening the Therapeutic Scope: Systematically screening these compounds for kinase inhibitory, antiviral, anti-inflammatory, and neuroprotective activities.

-

Agricultural Applications: Developing derivatives with enhanced specificity to act as next-generation herbicides or plant growth promoters.

The strategic placement of a single fluorine atom transforms the biological profile of indole-3-acetic acid, creating a rich platform for discovery in both medicine and agriculture.

References

- The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity - Benchchem. (URL: )

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed. (URL: [Link])

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PubMed Central. (URL: [Link])

-

Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System - Frontiers. (URL: [Link])

-

Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. (URL: [Link])

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

-

5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy | Request PDF - ResearchGate. (URL: [Link])

-

5-Fluoroindole-3-acetic acid (443-73-2) - Chemchart. (URL: [Link])

-

Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - Frontiers. (URL: [Link])

-

Impact of the auxins indole-3-acetamide and indole-3-acetic acid on... - ResearchGate. (URL: [Link])

-

Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - ChemRxiv. (URL: [Link])

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - Frontiers. (URL: [Link])

-

The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])

-

The Role of Auxins in Interactive Relationships between Plants and Pathogens. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC - PubMed Central. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])

-

The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PubMed. (URL: [Link])

-

Design, synthesis and molecular docking of 5-fluoro indole derivatives as inhibitors of PI3K/Akt signalling pathway in cervical cancer - OUCI. (URL: [Link])

-

5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750 - PubChem - NIH. (URL: [Link])

-

Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - NIH. (URL: [Link])

Sources

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. Design, synthesis and molecular docking of 5-fluoro indole derivatives as inhibitors of PI3K/Akt signalling pathway in … [ouci.dntb.gov.ua]

- 10. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

A Technical Guide to the Discovery of 5-Fluoroindole Compounds as Enzyme Inhibitors

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] A key advancement in optimizing this scaffold has been the strategic incorporation of a fluorine atom, particularly at the 5-position. This modification profoundly influences the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] 5-Fluoroindole derivatives have emerged as a versatile and potent class of compounds, demonstrating significant promise as inhibitors of various enzymes, modulators of G protein-coupled receptors (GPCRs), and agents in anticancer and antiviral therapies.[1] This guide provides a comprehensive technical overview of the rationale, synthesis, and evaluation of 5-fluoroindole compounds as enzyme inhibitors, designed to serve as a foundational resource for professionals in drug discovery and development.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing molecular properties.[5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[4][6] This increased stability can lead to a longer drug half-life and improved pharmacokinetic profiles.[7]

Furthermore, fluorine's high electronegativity alters the electronic distribution within a molecule.[3] This can:

-

Modulate Acidity/Basicity (pKa): Lowering the pKa of nearby amines can reduce unwanted ionization at physiological pH, enhancing membrane permeability and bioavailability.[3]

-

Enhance Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions, hydrogen bonds, and other orthogonal interactions with amino acid residues in an enzyme's active site, thereby increasing binding potency.[4]

-

Tune Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6]

When combined with the indole nucleus—a scaffold known to engage in hydrogen bonding, π–π stacking, and hydrophobic interactions with biological targets—the 5-fluoroindole core becomes a powerful building block for designing highly effective and specific enzyme inhibitors.[8]

Medicinal Chemistry and Synthesis

The construction of the 5-fluoroindole core can be achieved through several established synthetic routes. The choice of method is typically governed by the availability of starting materials and the desired substitution patterns.[9]

A prevalent and industrially scalable approach is the Leimgruber-Batcho indole synthesis .[1][10] This method offers operational simplicity and often begins with a readily available 5-fluoro-2-nitrotoluene. The key steps involve the formation of an enamine, followed by a reductive cyclization to yield the 5-fluoroindole scaffold.[10] Further functionalization, often at the C3 position via methods like Vilsmeier-Haack formylation, provides a versatile intermediate for creating a diverse library of derivatives.[1]

Case Study: 5-Fluoroindoles as Tyrosine Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 5-fluoroindole scaffold has proven to be a highly effective core for developing potent kinase inhibitors.[1]

A landmark example is Sunitinib (SU11248) , a multi-targeted receptor tyrosine kinase inhibitor approved for treating various cancers.[1] Sunitinib's structure features a 5-fluoro-2-oxindole core. This compound potently inhibits key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][12] The discovery of Sunitinib highlighted how incorporating a 5-fluoro-2-oxindole moiety could lead to a compound with an exceptional overall profile, balancing biochemical potency with crucial pharmaceutical properties like solubility and bioavailability.[12]

The mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cell proliferation.

Key Experimental Protocols

Reproducible and reliable data are the cornerstones of drug discovery. The following are generalized, yet detailed, protocols for the synthesis and enzymatic evaluation of 5-fluoroindole inhibitors.

Protocol: Synthesis of a (Z)-3-((5-substituted-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one Derivative

This protocol is adapted from established syntheses of Sunitinib-like compounds.[1]

Objective: To synthesize a 5-fluoroindole-based kinase inhibitor scaffold.

Materials:

-

5-fluoro-2-oxindole

-

Substituted pyrrole-2-carbaldehyde

-

Potassium hydroxide (KOH) or Pyrrolidine

-

Ethanol

-

Ethyl acetate, Hexanes

-

Saturated sodium bicarbonate (NaHCO₃) solution, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 5-fluoro-2-oxindole (1.0 mmol) and a substituted pyrrole-2-carbaldehyde (1.1 mmol) in ethanol (15 mL), add a catalytic amount of pyrrolidine (0.2 mmol).

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (5-fluoro-2-oxindole) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate will often form. Filter the solid, wash it with cold ethanol, and then with water to remove any residual base.

-

Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

-

Characterization: Dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Causality: The use of a base (pyrrolidine or KOH) is essential to catalyze the Knoevenagel condensation between the acidic methylene group of the oxindole and the aldehyde. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Protocol: In Vitro Enzyme Inhibition Assay (General Kinase)

This protocol outlines a standard procedure for determining the in vitro inhibitory potency (IC₅₀) of a compound against a purified kinase.[13][14]

Objective: To quantify the concentration-dependent inhibitory activity of a 5-fluoroindole compound.

Materials:

-

Purified target kinase

-

Specific peptide substrate for the kinase

-

5-fluoroindole inhibitor compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Assay buffer (optimized for the specific kinase, e.g., Tris-HCl with MgCl₂)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

96-well or 384-well microplates (white, low-volume)

-

Microplate reader (luminescence or fluorescence)

Step-by-Step Procedure:

-

Compound Plating: Prepare a serial dilution of the 5-fluoroindole inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the microplate. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

-

Enzyme Addition: Add a solution of the purified kinase in assay buffer to each well.

-

Pre-incubation: Gently mix and allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the peptide substrate and ATP.

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at the enzyme's optimal temperature (often 30°C or 37°C).

-

Reaction Termination & Detection: Stop the reaction and measure the product formation by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (for ADP-Glo™) or the phosphorylation of the substrate.

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Trustworthiness: The inclusion of controls is critical. The positive control defines the maximum signal, while the negative control defines the background, ensuring that the observed inhibition is due to the compound's activity against the enzyme.[13]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound is fundamental to optimizing its potency and selectivity. For 5-fluoroindole inhibitors, SAR studies often explore substitutions at various positions on both the indole and appended rings.

| Compound ID | Scaffold Modification | R¹ Group (Pyrrole C4) | R² Group (Pyrrole C3) | Kinase IC₅₀ (nM) [VEGFR2] |

| 1a | 5-Fluoro-2-oxindole | -CH₃ | -COOH | >10,000 |

| 1b | 5-Fluoro-2-oxindole | -CH₃ | -CONH₂ | 1,500 |

| 1c (Sunitinib) | 5-Fluoro-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 9 |

| 2a | 5-Chloro-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 25 |

| 2b | 5-H-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 80 |

Data are illustrative, based on principles from medicinal chemistry literature such as reference[12].

Key Insights from SAR:

-

Fluorine at C5: Replacing the 5-fluoro group with chlorine (2a) or hydrogen (2b) generally leads to a decrease in potency, underscoring the beneficial role of the fluorine atom.[1]

-

Side Chain at C3: The carboxylic acid at the pyrrole C3 position (1a) is inactive. Converting it to a primary amide (1b) introduces modest activity. The introduction of a basic diethylaminoethyl side chain (1c) dramatically increases potency, likely by improving solubility and forming additional interactions within the kinase active site.[12]

Challenges and Future Directions

While 5-fluoroindole derivatives are highly promising, challenges remain. These include achieving selectivity among closely related enzymes (e.g., different kinase family members) to minimize off-target effects and managing potential metabolic liabilities not blocked by the fluorine atom.

Future work will likely focus on:

-

Developing highly selective inhibitors through structure-based design and computational modeling.

-

Exploring novel applications for 5-fluoroindole scaffolds against other enzyme classes.

-

Utilizing 5-fluoroindole as a precursor for synthesizing 5-fluorotryptophan, which can be incorporated into proteins for structural studies using ¹⁹F NMR spectroscopy.[11][15]

Conclusion

The strategic incorporation of fluorine at the 5-position of the indole ring is a powerful and validated strategy in modern drug discovery.[1] 5-Fluoroindole derivatives have proven to be a rich source of potent enzyme inhibitors, exemplified by the clinical success of Sunitinib.[1][12] Their synthetic tractability, coupled with the favorable pharmacological properties imparted by the fluorine atom, ensures that this scaffold will continue to be a cornerstone of medicinal chemistry research for developing novel therapeutics.[1]

References

- 5-Fluoroindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3UbfX9GCjAOHs9SHQiQv7SAuHK9ZVTmZFWufTEOCeXToG5mFMBn-NkdWju79X_zAnZPH-xbwTjIvnBv2dB1kqRgLJ8omQr0UBCnvy9A-zeInLTqb59HKK9xRtP5TxpHuY073Y-NfOE0jG3u7uTkNPkWbP9VVPqXxk_HXNyKKW6fS9NR44ckaZOGNgzbl0X8hoqiRjGDcgtpg8R8AJJZ5EIO4VHttQy3pZAZ99uA9]

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1495564]

- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S277259592400030X]

- Fluorine Derivatives in Medicine. (2023). Iran Chemkraft Representative Office. [URL: https://chemkraft.

- The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-fluorine-in-pharmaceutical-chemistry-enhancing-stability-and-potency-64509657.html]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2018). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151743/]

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33860361/]

- 5-Fluoroindole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbzcyYRkHQcJgpUMRsIKZAsUXA6-umpmmnpMkusZV9LafQD6wdW1r0TXy93b20nFbi2x_eDHRzFoJLwHfQcy9vvM1-19uilCbDF6bu69HG0GJsNThWMDHRWO2m_FIc7wMbHaiVrx_DQZxpw83HTAutYIhRC1tVUABlwU7IpUugPZuxIu6WeXhgNZb3xf16VZo4ET7iiPCh00D6V1ZBvZx1YbSqH7wLknuLCTr_CEfXqtgyj1e]

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7UFiVkMlYotudF0GBLYeT4iGkUu4stQLjKuOwAPkLKr2YYQVJ0nZqnzm_NLKXg8al-_Eb516KuyEQcVC7Vgv7Vfpol-TkcJLJAJezzT9wMDx6RzCkevyGyR-bkamlUD2MjYFHOVKGNOLWi97nTH1Vo6MkzryNrqmiCc0Jnqvt_Fc2AXESXWv_m1wnqaFIuXB6DKVUXMh7h9nkRJ-xENg2WUNNa8_uJii3cA1WNWrjzI3iljdXhXU7Q1fKegbazyc=]

- Synthesis and characterization of 5-fluoroindole derivatives. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPJZWFjlB8R7aUERD4NAabNeGD9aT5rEq9vpAJTwzUXJHmFItNiylhSEE0GXqdk9JOgB5l_mUfhZnqXRlmMxrACa4O3WIVpasIQ9EeM2skfmm39ymrQRdHGlqLAR3_AaE8ZWZV0yFS4SdtfC_jEEGdQr1nIiLogJ4psX0-desvEDWcaFdSEzGq1e4O8u6RuzXvrw6DL5AE98=]

- 5-Fluoroindole. (n.d.). Chem-Impex. [URL: https://www.chemimpex.com/products/07094]

- Synthesis of 5-Fluoroindole-5-13C. (2023). Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1817929/FULLTEXT01.pdf]

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534151/]

- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. (2020). RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/4_20/RJPT_2020_13_4_1636-40.html]

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103986/]

- 5-Fluoroindole | CAS Number 399-52-0. (n.d.). Ossila. [URL: https://www.ossila.com/products/5-fluoroindole]

- Indole. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole]

- What is an Inhibition Assay? (2021). Biobide Blog. [URL: https://www.biobide.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11197178/]

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769152/]

- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12646019/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemkraft.ir [chemkraft.ir]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. diva-portal.org [diva-portal.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ossila.com [ossila.com]